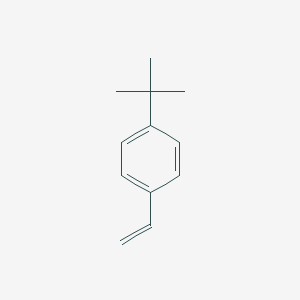

4-tert-Butylstyrene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-tert-butyl-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDJMOONZLUIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26009-55-2 | |

| Record name | Poly(4-tert-butylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26009-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022305 | |

| Record name | 4-tert-Butylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-tert-Butylstyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1746-23-2 | |

| Record name | 4-tert-Butylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PCT9CBW0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-tert-butylstyrene from tert-butylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details various synthetic pathways for the preparation of 4-tert-butylstyrene, a valuable monomer in polymer chemistry and an important intermediate in organic synthesis, starting from the readily available precursor, tert-butylbenzene. This document provides a comparative analysis of different routes, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in the selection and execution of the most suitable synthetic strategy.

Introduction

This compound is a key building block in the synthesis of specialized polymers and fine chemicals. Its bulky tert-butyl group imparts unique properties to the resulting materials, such as increased glass transition temperature and altered solubility. The synthesis of this monomer from tert-butylbenzene can be accomplished through several strategic routes, each with its own set of advantages and challenges. This guide will explore the following primary synthetic strategies:

-

Multi-step Synthesis via Friedel-Crafts Acylation: A classic and versatile laboratory-scale approach.

-

Multi-step Synthesis via Halogenation and Grignard Reaction: A robust method involving organometallic intermediates.

-

Multi-step Synthesis via Formylation and Wittig Reaction: A pathway offering high selectivity in double bond formation.

-

Direct Catalytic Olefination: An industrially relevant, one-step process.

Comparative Overview of Synthetic Pathways

The choice of synthetic route to this compound depends on factors such as scale, available reagents, and desired purity. The following table summarizes the key aspects of the different pathways starting from tert-butylbenzene.

| Pathway | Key Intermediates | Typical Overall Yield | Key Advantages | Key Challenges |

| Friedel-Crafts Acylation | 4-tert-Butylacetophenone, 4-tert-Butylethylbenzene | Moderate | Utilizes common reagents and well-established reactions. | Multi-step process, potential for side reactions in acylation and dehydrogenation. |

| Grignard Reaction | 4-Bromo-tert-butylbenzene, 1-(4-tert-Butylphenyl)ethanol | Moderate to High | High-yielding steps, versatile Grignard chemistry. | Requires anhydrous conditions, multi-step process. |

| Wittig Reaction | 4-tert-Butylbenzaldehyde | Moderate | High selectivity for the vinyl group, mild reaction conditions for the Wittig step. | Synthesis of the aldehyde precursor can be challenging, multi-step process. |

| Direct Olefination | None | High (based on catalyst turnover) | Atom-economical, one-step process. | Requires specialized equipment (high pressure), catalyst preparation. |

Detailed Synthetic Pathways and Experimental Protocols

This section provides a detailed description of the synthetic routes, including step-by-step experimental protocols and tabulated quantitative data.

Multi-step Synthesis via Friedel-Crafts Acylation

This pathway involves three main steps: the acylation of tert-butylbenzene, reduction of the resulting ketone, and dehydrogenation to the final product.

Figure 1: Synthetic pathway via Friedel-Crafts Acylation.

Reaction: tert-Butylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-tert-butylacetophenone.[1]

Experimental Protocol:

-

To a dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (40 g, 0.3 mol) and 100 mL of anhydrous carbon disulfide.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of tert-butylbenzene (40.2 g, 0.3 mol) and acetyl chloride (23.5 g, 0.3 mol) in 50 mL of carbon disulfide from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with 2 x 50 mL of carbon disulfide.

-

Combine the organic layers, wash with 100 mL of 10% sodium hydroxide solution, then with water until neutral, and finally dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation, and purify the residue by vacuum distillation to obtain 4-tert-butylacetophenone.

Quantitative Data:

| Reactant | Molar Eq. | Product | Yield (%) | Reference |

| tert-Butylbenzene | 1.0 | 4-tert-Butylacetophenone | ~80 | [2] |

| Acetyl Chloride | 1.0 | |||

| Aluminum Chloride | 1.0 |

Reaction: The ketone functional group of 4-tert-butylacetophenone is reduced to a methylene group to form 4-tert-butylethylbenzene. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a common method.

Experimental Protocol (Clemmensen Reduction):

-

Prepare zinc amalgam by adding zinc dust (65 g, 1 mol) to a solution of mercuric chloride (6.5 g) in 10 mL of concentrated hydrochloric acid and 100 mL of water. Stir for 10 minutes, then decant the aqueous solution.

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, place the amalgamated zinc, 100 mL of water, and 150 mL of concentrated hydrochloric acid.

-

Add 4-tert-butylacetophenone (35.2 g, 0.2 mol) to the flask.

-

Heat the mixture to reflux and stir vigorously. Add 50 mL of concentrated hydrochloric acid every hour for 4 hours.

-

After a total of 5 hours of reflux, cool the reaction mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with 2 x 50 mL of diethyl ether.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the product by vacuum distillation.

Quantitative Data:

| Reactant | Molar Eq. | Product | Yield (%) |

| 4-tert-Butylacetophenone | 1.0 | 4-tert-Butylethylbenzene | ~75 |

Reaction: 4-tert-Butylethylbenzene is catalytically dehydrogenated at high temperature to produce this compound.[3]

Experimental Protocol:

-

The dehydrogenation is typically carried out in a fixed-bed flow reactor packed with a suitable catalyst (e.g., iron oxide promoted with potassium and chromium oxides).

-

Preheat the reactor to 600-650 °C.

-

A feed mixture of 4-tert-butylethylbenzene and superheated steam (typically in a molar ratio of 1:10 to 1:20) is passed through the catalyst bed.

-

The product stream is cooled to condense the organic and aqueous phases.

-

The organic layer is separated, dried, and purified by vacuum distillation to isolate this compound. A polymerization inhibitor (like 4-tert-butylcatechol) is often added during distillation.

Quantitative Data:

| Reactant | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| 4-tert-Butylethylbenzene | Fe₂O₃/K₂O/Cr₂O₃ | 620 | ~60 | ~95 | ~57 | [3] |

Multi-step Synthesis via Halogenation and Grignard Reaction

This route involves the bromination of tert-butylbenzene, formation of a Grignard reagent, reaction with acetaldehyde, and subsequent dehydration.

Figure 2: Synthetic pathway via Grignard Reaction.

Reaction: tert-Butylbenzene undergoes electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst to yield 4-bromo-tert-butylbenzene.[4][5]

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place tert-butylbenzene (40.2 g, 0.3 mol) and iron powder (0.5 g).

-

Cool the flask in an ice bath.

-

Slowly add bromine (48 g, 0.3 mol) from the dropping funnel over 1 hour.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 100 mL of water and add sodium bisulfite solution to destroy excess bromine.

-

Separate the organic layer, wash with water, 10% sodium hydroxide solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride, filter, and purify by vacuum distillation.

Quantitative Data:

| Reactant | Molar Eq. | Product | Yield (%) | Reference |

| tert-Butylbenzene | 1.0 | 4-Bromo-tert-butylbenzene | ~75 | [5] |

| Bromine | 1.0 | |||

| Iron | catalytic |

Reaction: 4-Bromo-tert-butylbenzene is converted to the corresponding Grignard reagent, which then reacts with acetaldehyde to form 1-(4-tert-butylphenyl)ethanol after acidic workup.[6]

Experimental Protocol:

-

Set up a flame-dried 500 mL three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Place magnesium turnings (7.3 g, 0.3 mol) in the flask.

-

Add a small crystal of iodine to the flask.

-

Add a solution of 4-bromo-tert-butylbenzene (63.9 g, 0.3 mol) in 150 mL of anhydrous tetrahydrofuran (THF) to the dropping funnel.

-

Add about 10 mL of the bromide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If not, gently warm the flask.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of acetaldehyde (13.2 g, 0.3 mol) in 50 mL of anhydrous THF from the dropping funnel.

-

After the addition, stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into a mixture of ice (200 g) and saturated ammonium chloride solution (100 mL).

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude alcohol.

Quantitative Data:

| Reactant | Molar Eq. | Product | Yield (%) |

| 4-Bromo-tert-butylbenzene | 1.0 | 1-(4-tert-Butylphenyl)ethanol | ~85 |

Reaction: The tertiary alcohol is dehydrated under acidic conditions to yield this compound.

Experimental Protocol:

-

Place the crude 1-(4-tert-butylphenyl)ethanol in a distillation apparatus.

-

Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid.

-

Heat the mixture. The water formed during the reaction will co-distill with the product.

-

Collect the distillate, which will be a two-phase mixture of this compound and water.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Add a polymerization inhibitor and purify by vacuum distillation.

Quantitative Data:

| Reactant | Catalyst | Product | Yield (%) |

| 1-(4-tert-Butylphenyl)ethanol | H₂SO₄ (catalytic) | This compound | ~90 |

Multi-step Synthesis via Formylation and Wittig Reaction

This pathway involves the formylation of tert-butylbenzene to produce 4-tert-butylbenzaldehyde, which is then converted to the styrene via a Wittig reaction.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Solved This pertains to Friedel-crafts acylation of t-butyl | Chegg.com [chegg.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. 1-Bromo-4-tert-butylbenzene | 3972-65-4 | Benchchem [benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-tert-butylstyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-tert-butylstyrene, a significant monomer in the field of polymer chemistry. The document outlines its fundamental chemical and physical properties, including its CAS number and molecular weight. It further delves into established experimental protocols for its synthesis and polymerization, with a focus on methods relevant to research and development. While direct biological signaling pathways for the monomer are not prominent in current literature, this guide explores its applications in the synthesis of advanced polymers for various uses, including potential biomedical applications. The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in leveraging the unique properties of this compound.

Core Chemical and Physical Properties

This compound, also known as p-tert-butylstyrene, is an organic compound characterized by a styrene backbone with a bulky tert-butyl group attached at the para position of the phenyl ring.[1] This substitution significantly influences its physical properties and polymerization behavior.[1] It is primarily used as a monomer in the production of various polymers and copolymers.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1746-23-2[2] |

| Molecular Formula | C₁₂H₁₆[2] |

| Molecular Weight | 160.26 g/mol [3][4][5] |

| IUPAC Name | 1-tert-butyl-4-ethenylbenzene[2] |

| Synonyms | p-tert-Butylstyrene, 1-tert-Butyl-4-vinylbenzene, 1-(1,1-Dimethylethyl)-4-ethenylbenzene[2][3][4] |

| InChI Key | QEDJMOONZLUIMC-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)c1ccc(C=C)cc1 |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Melting Point | -38 °C[3][4] |

| Boiling Point | 91-92 °C at 9 mmHg[3][4] |

| Density | 0.875 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.526[3][4] |

| Flash Point | 181 °F (82.8 °C)[3] |

| Vapor Pressure | 18.5 Pa at 25 °C[4] |

| Water Solubility | Not miscible[3][4] |

| LogP | 4.44 at 20 °C[4] |

Experimental Protocols

Synthesis of this compound

A patented one-step process for the preparation of this compound involves the reaction of tert-butylbenzene with ethylene and oxygen.[6]

-

Reactants : tert-butylbenzene, ethylene, and oxygen.[6]

-

Catalyst : A catalyst prepared by treating metallic palladium or a fatty acid salt thereof with pyridine. Promoters such as copper, nickel, manganese, uranium, or thallium can be added to increase the yield.[6]

-

Reaction Conditions :

-

Procedure Outline :

-

Prepare the catalyst, for instance, by dissolving palladium acetate, cupric acetate, and thallium acetate in pyridine and acetic acid.[6]

-

Enclose the catalyst solution and tert-butylbenzene in a suitable pressure reactor (e.g., a microbomb).[6]

-

Introduce ethylene and oxygen into the reactor to the desired partial pressures.[6]

-

Heat the reactor to the target temperature (e.g., 140 °C) and maintain the reaction for a specified duration (e.g., 10 hours) with agitation.[6]

-

After cooling, the product, tert-butylstyrene, can be isolated and purified.

-

Polymerization of this compound

Poly(this compound) is commonly synthesized via living anionic polymerization.[7][8] This method allows for the creation of polymers with well-defined molecular weights and narrow polydispersity indices.

-

Monomer : this compound.

-

Initiator : An organolithium compound, such as n-butyllithium.[9]

-

Solvent : A non-protic solvent like cyclohexane or THF.[7][9]

-

Reaction Conditions :

-

Procedure Outline :

-

Thoroughly dry all glassware and solvents to remove any traces of water.

-

Dissolve the this compound monomer in the chosen solvent in a reactor under an inert atmosphere.

-

Cool the solution to the desired reaction temperature.

-

Add the initiator dropwise to the monomer solution. The reaction is typically indicated by a color change.

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

-

Terminate the reaction by adding a quenching agent, such as methanol.

-

Precipitate the resulting polymer in a non-solvent like methanol or ethanol, filter, and dry.[7][8]

-

Characterization of Poly(this compound)

-

Size Exclusion Chromatography (SEC) : Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[7][8]

-

Differential Scanning Calorimetry (DSC) : Employed to measure the glass transition temperature (Tg) of the polymer.[7][8]

Applications in Research and Development

While this compound itself is not known for direct biological activity, its polymers and copolymers are of significant interest in various fields, including materials science and biomedical applications.

Advanced Lithography

Copolymers of this compound, such as poly(this compound-block-methyl methacrylate) (PtBS-b-PMMA), are being investigated as materials for advanced lithography.[10][11][12] These materials can self-assemble into well-ordered nanostructures, which is a desirable characteristic for next-generation electronic components.[10][11][12]

Biomedical Materials

Copolymers incorporating this compound have been synthesized for potential use in biomedical applications. For instance, sulfonated copolymers of tert-butyl styrene, styrene, and isoprene have been blended with polypropylene to create materials with improved blood compatibility.[9] The tert-butyl group plays a role in controlling the properties of the resulting sulfonated polymer, which is crucial for its performance as a biomaterial.[9]

Visualized Workflows and Processes

Anionic Polymerization of this compound

Caption: Workflow for the synthesis of poly(this compound) via anionic polymerization.

Development of Biocompatible Copolymers

References

- 1. CAS 1746-23-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H16 | CID 15627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 1746-23-2 [chemicalbook.com]

- 5. Why 4-Tert-Butoxystyrene is Gaining Popularity in Chemical Synthesis [univook.com]

- 6. US3932549A - Process for preparing tert-butylstyrene - Google Patents [patents.google.com]

- 7. polymersource.ca [polymersource.ca]

- 8. polymersource.ca [polymersource.ca]

- 9. Sulfonation and Characterization of Tert-Butyl Styrene/Styrene/Isoprene Copolymer and Polypropylene Blends for Blood Compatibility Applications [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. experts.umn.edu [experts.umn.edu]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-tert-butylstyrene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-tert-butylstyrene (also known as p-tert-butylstyrene), a versatile monomer used in the synthesis of polymers and as a chemical intermediate.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data Summary

The spectroscopic data provides detailed information about the molecular structure of this compound (C₁₂H₁₆, Molar Mass: 160.26 g/mol ).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 | d | 2H | Ar-H |

| 7.29 | d | 2H | Ar-H |

| 6.69 | dd | 1H | -CH=CH₂ |

| 5.69 | d | 1H | -CH=CH ₂ (trans) |

| 5.19 | d | 1H | -CH=CH ₂ (cis) |

| 1.31 | s | 9H | -C(CH ₃)₃ |

Data sourced from supporting information provided by The Royal Society of Chemistry.[3]

¹³C NMR (Carbon-13 NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 150.1 | Ar-C -C(CH₃)₃ |

| 136.8 | Ar-C -CH=CH₂ |

| 134.8 | -C H=CH₂ |

| 125.8 | Ar-C H |

| 125.4 | Ar-C H |

| 112.5 | -CH=C H₂ |

| 34.6 | -C (CH₃)₃ |

| 31.3 | -C(C H₃)₃ |

Data sourced from supporting information provided by The Royal Society of Chemistry.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Technique: Attenuated Total Reflectance (ATR) or Neat Film

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3080 | =C-H Stretch (vinyl) |

| ~2960 | -C-H Stretch (aliphatic, tert-butyl) |

| ~1630 | C=C Stretch (vinyl) |

| ~1510 | C=C Stretch (aromatic ring) |

| ~990, ~905 | =C-H Bend (vinyl out-of-plane) |

| ~830 | C-H Bend (p-disubstituted aromatic) |

This is a representative summary based on typical values for the functional groups present. Specific peak values can be found in various spectral databases.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) Ionization Energy: 70 eV[4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 160 | 32.5% | [M]⁺ (Molecular Ion) |

| 145 | 100% | [M - CH₃]⁺ (Base Peak) |

| 117 | 22.9% | [M - C₃H₇]⁺ |

| 105 | 12.4% | [C₈H₉]⁺ |

Data sourced from PubChem, originally from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of obtaining structural information for this compound using different spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited.

NMR Sample Preparation and Acquisition

This protocol is suitable for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of this compound.[7] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8][9]

-

Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[7][10]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[7]

-

Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[10] TMS provides a sharp signal at 0 ppm that does not typically overlap with signals from organic compounds.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.

-

Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[7]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.[7]

-

Shimming : The magnetic field is homogenized, either manually or automatically, to maximize spectral resolution and achieve narrow, symmetrical peak shapes.[7]

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to optimize the efficiency of radio-frequency pulse transmission and signal reception.[7]

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and begin data collection.[7] For ¹³C spectra, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[9]

-

IR Spectrum Acquisition (Neat Liquid Film)

This protocol is used for obtaining the IR spectrum of a pure liquid sample. This compound is a liquid at room temperature.[4]

-

Sample Preparation :

-

Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator.[11] These plates are transparent to infrared radiation.

-

If necessary, clean the plates with a dry, volatile solvent like acetone and allow them to dry completely.[11]

-

Using a Pasteur pipette, place one or two drops of neat this compound onto the face of one salt plate.[11][12]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[13]

-

-

Data Acquisition :

-

Mount the "sandwich" plates onto the sample holder in the IR spectrometer.[13]

-

First, run a background spectrum with no sample in the beam path. This is done to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Place the sample holder with the prepared plates into the instrument's sample beam.

-

Acquire the IR spectrum of the sample. The instrument measures the amount of infrared light absorbed by the sample at each wavenumber.[14]

-

After the measurement, clean the salt plates thoroughly with a suitable solvent and return them to the desiccator to prevent damage from atmospheric moisture.[11]

-

Mass Spectrum Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry is the standard method for analyzing volatile organic compounds (VOCs) like this compound.[15][16]

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be low, typically in the parts-per-million (ppm) range.

-

-

Data Acquisition :

-

Injection : A small volume (typically 1 µL) of the prepared solution is injected into the gas chromatograph. The high temperature of the injection port volatilizes the sample.

-

Separation : An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase. For a pure sample of this compound, this step ensures it enters the mass spectrometer without impurities.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, a high-energy electron beam (typically 70 eV) bombards the molecules, causing them to ionize and fragment in a reproducible manner.[4]

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[17]

-

References

- 1. This compound High-Purity Monomer for Research [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound | C12H16 | CID 15627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(1746-23-2) IR Spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. dem.ri.gov [dem.ri.gov]

An In-depth Technical Guide to the Physical Properties of 4-tert-butylstyrene

This guide provides a detailed overview of the core physical properties of 4-tert-butylstyrene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and polymer science who require precise and reliable data for their work.

Core Physical Properties

This compound, also known as p-tert-butylstyrene, is a colorless liquid widely utilized in the production of polymers and resins.[1] Accurate knowledge of its physical properties is essential for handling, processing, and application in various scientific and industrial fields.

Data Summary

The key physical properties of this compound are summarized in the table below. These values are derived from standard literature and chemical supplier data.

| Physical Property | Value | Conditions |

| Boiling Point | 91-92 °C | at 9 mmHg |

| Density | 0.875 g/mL | at 25 °C |

Data sourced from references[2][3][4].

Experimental Protocols

The determination of these physical properties requires precise and standardized experimental procedures. Below are detailed methodologies for measuring the boiling point and density of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and accurate technique.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band

-

Heat source (Bunsen burner or microburner)

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube, with its sealed end up, is placed into the test tube containing the sample.

-

Assembly: The test tube is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer's bulb.

-

Heating: The thermometer and tube assembly is inserted into the Thiele tube, which is filled with mineral oil. The side arm of the Thiele tube is gently heated.[5] The shape of the tube facilitates the circulation of the oil, ensuring uniform heating.[5]

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating is continued until a continuous and vigorous stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This is the point where the vapor pressure inside the tube equals the atmospheric pressure.

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on it. The observed boiling point of 91-92 °C for this compound is reported at a reduced pressure of 9 mmHg.[2][3][4]

Density Determination

Density is the mass of a substance per unit volume. It is typically determined by measuring the mass of a precisely known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

Procedure:

-

Mass of Empty Container: The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

Volume Measurement: The container is filled with a specific volume of this compound. A pycnometer is designed to hold a very precise volume at a specific temperature, while for a graduated cylinder, the volume is read from the markings, noting the bottom of the meniscus.

-

Mass of Filled Container: The mass of the container filled with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated using the formula: Density = Mass / Volume

-

Temperature Control: The temperature at which the measurement is made must be controlled and recorded, as density is temperature-dependent. The density of this compound is reported as 0.875 g/mL at 25 °C.[2][3][4]

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

Health and safety considerations for handling 4-tert-butylstyrene

An In-depth Technical Guide to the Health and Safety Considerations for Handling 4-tert-butylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TBS) is a substituted styrene monomer utilized in the synthesis of polymers and copolymers. Its incorporation can enhance properties such as thermal stability and impact resistance in the resulting materials[1]. As with any specialty chemical, a thorough understanding of its health and safety profile is paramount for its safe handling in research and development environments. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary routes of occupational exposure are inhalation and dermal contact. It is designated as a combustible liquid and can cause irritation to the skin, eyes, and respiratory system[2][3].

GHS Hazard Statements:

Some sources also indicate potential for the following, though the notified classification ratio is lower:

Toxicological and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆ | [1][11] |

| Molecular Weight | 160.26 g/mol | [12][13][14] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 91-92 °C @ 9 mmHg | [5][11][12][15] |

| Melting Point | -38 °C | [11][15] |

| Flash Point | 80 - 81 °C (176 - 177.8 °F) | [2][6][12] |

| Density | 0.875 g/mL at 25 °C | [5][11][12][15] |

| Water Solubility | Insoluble/Not miscible | [1][15] |

| Vapor Pressure | 0.25 mmHg at 25°C | [11] |

Table 2: Toxicological Data Summary

| Endpoint | Observation | Reference(s) |

| Acute Inhalation Toxicity | Harmful if inhaled (Category 4). May cause respiratory irritation. | [2][3] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2). | [2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2). | [2][3] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | [16] |

| Mutagenicity | No information available. | [16] |

| Reproductive Toxicity | Suspected of damaging fertility (based on some notifications). | [4][9] |

Occupational Exposure Limits:

Specific occupational exposure limits (e.g., PEL, TLV, REL) have not been established for this compound[16]. For the related compound, styrene, the following limits have been set:

-

OSHA PEL: 100 ppm (8-hour TWA)[17]

-

NIOSH REL: 50 ppm (10-hour TWA)[17]

-

ACGIH TLV: 20 ppm (8-hour TWA)[17]

Experimental Protocols for Hazard Assessment

The assessment of chemical hazards is guided by standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key in vivo and in vitro test guidelines relevant to the hazards identified for this compound.

Skin Irritation/Corrosion Testing

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion (In Vivo)

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit). The degree of irritation is scored at specified intervals to assess for erythema and edema. A weight-of-the-evidence analysis of existing data is recommended before conducting in vivo tests[11].

-

Methodology:

-

Healthy young adult albino rabbits are used.

-

The fur on the dorsal area is clipped 24 hours before the test.

-

0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area (approx. 6 cm²) of skin under a gauze patch.

-

The patch is held in place with non-irritating tape for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is washed.

-

Dermal reactions are graded at 1, 24, 48, and 72 hours after patch removal.

-

Scoring is based on the Draize scale for erythema and edema.

-

-

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

-

Principle: This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, thereby avoiding animal testing. The test chemical is applied topically to the tissue, and cell viability is measured[8][18].

-

Methodology:

-

Triplicate tissue samples of a validated RhE model are used for the test substance, negative control, and positive control.

-

The test substance is applied to the surface of the epidermis.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by washing[1].

-

The tissues are incubated for a post-exposure period (e.g., 42 hours)[1].

-

Cell viability is determined by the enzymatic conversion of MTT to formazan, which is then extracted and quantified spectrophotometrically.

-

A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control[1].

-

-

Eye Irritation/Corrosion Testing

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion (In Vivo)

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (albino rabbit), with the other eye serving as a control. The degree of irritation to the cornea, iris, and conjunctiva is evaluated at specific intervals[2][4]. The use of analgesics and anesthetics is recommended to minimize animal distress[2].

-

Methodology:

-

Healthy young adult albino rabbits are examined for any pre-existing ocular defects.

-

0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second.

-

The eyes are examined at 1, 24, 48, and 72 hours after application[4].

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

-

-

-

OECD Test Guideline 496: In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification

-

Principle: This biochemical test models changes in corneal opacity by observing the effect of a test chemical on a macromolecular reagent matrix[15]. It is an animal-free method.

-

Methodology:

-

The test system contains a macromolecular reagent composed of proteins, glycoproteins, and other components that mimic the cornea's structure.

-

The test chemical is applied to the matrix.

-

Hazardous substances will cause protein denaturation and disruption of the matrix, leading to turbidity.

-

The change in turbidity is measured and used to classify the substance's potential for causing serious eye damage[15].

-

-

Acute Inhalation Toxicity Testing

-

OECD Test Guideline 403: Acute Inhalation Toxicity

-

Principle: This guideline is used to assess the health hazards from a single, short-term exposure to a chemical via inhalation. It can be used to estimate the LC50 (median lethal concentration)[7][19][20].

-

Methodology:

-

Young adult rats are typically used.

-

Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a dynamic inhalation chamber for a set duration, usually 4 hours[19].

-

Multiple concentration groups are used to determine a concentration-response curve.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a 14-day period following exposure[19].

-

A full necropsy is performed on all animals at the end of the study.

-

-

Signaling Pathways and Mechanisms of Toxicity

The specific molecular mechanisms of toxicity for this compound have not been extensively studied. However, the toxicity of styrene, a structurally related compound, is known to be metabolism-dependent[21]. Styrene is metabolized by cytochrome P450 enzymes (primarily CYP2E1) to styrene-7,8-oxide, which is a reactive electrophilic intermediate[21][22]. This oxide is considered the primary metabolite responsible for styrene's cytotoxicity and genotoxicity[22].

The proposed toxic mechanism for styrene involves:

-

Metabolic Activation: Styrene is converted to styrene-7,8-oxide in the liver[22][23][24].

-

Cellular Damage: Styrene-7,8-oxide can bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and DNA damage[21].

-

Oxidative Stress: Styrene exposure can lead to an increase in reactive oxygen species (ROS) and lipid peroxidation, and a decrease in antioxidant defenses in the liver[23].

-

Detoxification: Styrene-7,8-oxide is detoxified by enzymes such as glutathione-S-transferase and epoxide hydrolase[22].

It is plausible that this compound follows a similar metabolic pathway, being converted to its corresponding oxide, which would then be responsible for its irritant and other toxic effects. The bulky tert-butyl group may influence the rate of metabolism and the reactivity of the resulting epoxide.

Caption: Proposed metabolic pathway for this compound toxicity.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure safety.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][22].

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards[2][5].

-

Skin Protection: Wear impervious gloves (e.g., butyl rubber, Viton) and a lab coat. Protective clothing should be worn to prevent skin exposure[2][9].

-

Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

References

- 1. x-cellr8.com [x-cellr8.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. This compound tert-butylcatechol = 100ppm inhibitor, 93 1746-23-2 [sigmaaldrich.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. This compound | C12H16 | CID 15627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 13. This compound tert-butylcatechol = 100ppm inhibitor, 93 1746-23-2 [sigmaaldrich.com]

- 14. scbt.com [scbt.com]

- 15. x-cellr8.com [x-cellr8.com]

- 16. fishersci.com [fishersci.com]

- 17. nj.gov [nj.gov]

- 18. oecd.org [oecd.org]

- 19. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 20. oecd.org [oecd.org]

- 21. Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Styrene: toxicity studies--what do they show? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular mechanisms of action of styrene toxicity in blood plasma and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolism and toxicity of styrene - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 4-tert-butylstyrene and its polymers

An In-depth Technical Guide to 4-tert-butylstyrene and its Polymers

Introduction

This compound (TBSC), also known as p-tert-butylstyrene, is a derivative of styrene characterized by a bulky tert-butyl group attached to the para position of the phenyl ring. This substitution significantly influences the properties of both the monomer and its resulting polymers, imparting unique characteristics such as increased steric hindrance, altered solubility, and modified thermal properties compared to polystyrene. Its homopolymer, poly(this compound) (PTBS), and its copolymers have garnered significant interest in various fields, from advanced materials and catalysis to microelectronics. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound and its polymers, intended for researchers, scientists, and professionals in chemical and materials development.

The Monomer: this compound (TBSC)

TBSC is a colorless liquid that serves as the fundamental building block for PTBS and related copolymers.[1] Its chemical structure and properties are foundational to understanding the behavior of its polymeric forms.

Physical and Chemical Properties

The key properties of the this compound monomer are summarized in the table below. The large tert-butyl group makes it less water-soluble and gives it a higher boiling point compared to styrene.

| Property | Value | Reference(s) |

| CAS Number | 1746-23-2 | [2][3] |

| Molecular Formula | C₁₂H₁₆ | [1][3] |

| Molecular Weight | 160.26 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Density | 0.875 g/mL at 25 °C | [3] |

| Melting Point | -38 °C | [1][3] |

| Boiling Point | 91-92 °C at 9 mmHg | [3] |

| Flash Point | 181 °F (82.8 °C) | [3] |

| Refractive Index (n20/D) | 1.526 | [1][3] |

| Water Solubility | Not miscible | [3] |

| LogP | 4.44 at 20 °C | [3] |

Synthesis of this compound

A common method for synthesizing TBSC involves the direct, one-step reaction of tert-butylbenzene with ethylene and oxygen. This process is typically performed in the presence of a palladium-based catalyst.

This protocol is based on a patented method for producing TBSC.[4]

-

Catalyst Preparation: A catalyst is prepared by dissolving a palladium salt (e.g., 0.1 g palladium acetate) and optionally a promoter (e.g., 0.2 g manganese acetate) in 10 ml of pyridine. This solution is then added to a support material like silica gel particles, and the mixture is evaporated to dryness.[4]

-

Reaction Setup: The prepared catalyst, 20 ml of tert-butylbenzene, and a solvent like acetic acid are placed into a high-pressure microbomb reactor.[4]

-

Reaction Execution: The reactor is pressurized with ethylene (e.g., 10 kg/cm ²) and oxygen (e.g., 30 kg/cm ²).[3][4] The reaction is then carried out by heating the vessel to a temperature between 130-150 °C for several hours (e.g., 5-10 hours) with constant shaking.[4]

-

Product Isolation: After the reaction, the mixture is cooled, and the product, this compound, is isolated from the reaction mixture. The yield is reported to be high, based on the mole of palladium used.[4]

Caption: Synthesis workflow for this compound.

Poly(this compound) (PTBS) Homopolymer

The polymerization of TBSC yields PTBS, a polymer with properties distinct from polystyrene due to the bulky side group. This group increases the polymer's glass transition temperature and affects its solubility profile.

Properties of PTBS

The properties of PTBS, particularly its molecular weight and glass transition temperature, are highly dependent on the synthesis method. Anionic polymerization, for example, allows for precise control over molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI).[5]

| Property | Value | Reference(s) |

| CAS Number | 26009-55-2 | |

| Linear Formula | [CH₂CH[C₆H₄C(CH₃)₃]]ₙ | |

| Average Mw | 50,000 - 100,000 g/mol (typical commercial) | |

| Glass Transition (Tg) | 144 °C (for Mn = 32,000 g/mol , PDI = 1.04) | [5] |

| 54 °C (for a different sample, conditions unspecified) | [6] | |

| Solubility | Soluble in DMF, THF, toluene, CHCl₃, heptane | [5][6][7] |

| Insolubility | Precipitates from methanol, ethanol, water, hexanes | [5][6] |

Polymerization of this compound

PTBS can be synthesized through various polymerization techniques, each offering different levels of control over the final polymer architecture.

-

Anionic Polymerization : This is a "living" polymerization technique that provides excellent control over molecular weight and produces polymers with a very low polydispersity index (PDI), often close to 1.0.[2][5] It is the method of choice for creating well-defined homopolymers and block copolymers.[8]

-

Radical Polymerization : This method is also widely used.[7] Controlled or "living" radical techniques like Nitroxide-Mediated Radical Polymerization (NMP) allow for the synthesis of well-defined PTBS, although they may require specific conditions, such as elevated temperatures when using mediators like TEMPO.[2]

This protocol outlines the synthesis of PTBS via living anionic polymerization.[5][6]

-

Reagent Purification : The monomer, this compound, and the solvent (typically THF) must be rigorously purified to remove any protic impurities that would terminate the living polymerization.

-

Initiation : The reaction is carried out under an inert atmosphere (e.g., argon) at a low temperature, such as -78 °C. An initiator, typically an organolithium compound like sec-butyllithium (s-BuLi), is added to the purified solvent.[5]

-

Polymerization : The purified TBSC monomer is slowly added to the initiator solution. The polymerization proceeds rapidly, with the carbanionic chain ends remaining "living."

-

Termination : The living polymer chains are terminated by adding a protic agent, such as degassed methanol.

-

Purification : The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum to yield the final PTBS product.

-

Characterization : The molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer are determined using Size Exclusion Chromatography (SEC). The glass transition temperature (Tg) is measured by Differential Scanning Calorimetry (DSC).[5][6]

Caption: Anionic polymerization workflow for PTBS.

Copolymers: Poly(this compound-b-methyl methacrylate)

TBSC is frequently copolymerized to create materials with tailored properties.[2] A well-studied example is the block copolymer poly(this compound-b-methyl methacrylate) (PtBS-b-PMMA), which is of interest for nanolithography applications.[8][9]

Properties of PtBS-b-PMMA

These block copolymers self-assemble into ordered nanostructures, and their properties, such as the order-to-disorder transition (ODT) temperature, are critical for applications. The ODT is the temperature above which the ordered block structure transitions to a disordered melt.

| Property | Value | Reference(s) |

| Synthesis Method | Sequential Anionic Polymerization | [8][9] |

| Glass Transition (Tg) | Overlaps for both blocks in the range of 125–145 °C | [9] |

| Thermal Stability (TGA) | Stable up to 325 °C (<5% weight loss up to 350 °C) | [9] |

| Order-Disorder Transition (ODT) | 192 °C (for Mn = 17.6 kg/mol ) | [9] |

| 228 °C (for Mn = 20.5 kg/mol ) | [9] | |

| Interaction Parameter (χ) | χ = (41.2 / T) - 0.044 | [8][9] |

Synthesis of PtBS-b-PMMA

The synthesis requires a sequential living anionic polymerization process where one monomer is polymerized to completion before the second is introduced.

This protocol is adapted from detailed literature procedures for synthesizing PtBS-b-PMMA.[9]

-

First Block Synthesis : The first block, PTBS, is synthesized via living anionic polymerization as described in section 2.2. However, the polymerization is not terminated. Instead, a sample is taken for analysis, leaving the living poly(4-tert-butylstyryl)lithium chains intact.

-

Crossover Reaction : Before adding the second monomer, a capping agent like 1,1-diphenylethylene (DPE) is often added. This moderates the high reactivity of the styryllithium chain end, ensuring a more controlled initiation of the methacrylate monomer.

-

Second Block Synthesis : Purified methyl methacrylate (MMA) monomer is added to the solution containing the living PTBS chains. The polymerization of MMA initiates from the PTBS chain ends, forming the second block.

-

Termination and Purification : The reaction is terminated with methanol. The resulting PtBS-b-PMMA diblock copolymer is then precipitated in a selective non-solvent (like hexanes or methanol), filtered, and dried.

Caption: Sequential synthesis of PtBS-b-PMMA.

Applications

The unique properties derived from the tert-butyl group make TBSC polymers valuable in several advanced applications:

-

Advanced Lithography : PtBS-b-PMMA block copolymers are candidates for next-generation lithographic materials. Their ability to self-assemble into well-ordered domains with small feature sizes (down to 14 nm) is crucial for fabricating microelectronic devices.[8][10]

-

Soluble Catalyst Supports : PTBS can be used as a soluble polymer support for catalysts. Its unique solubility in heptane allows for use in homogeneous reactions, with the catalyst-polymer conjugate being easily separated and recycled through liquid/liquid biphasic separations.[7]

-

Molding and Plastics : As a comonomer, TBSC can reduce mold shrinkage and improve the moldability of plastics, making it a useful additive in fiber-reinforced plastics.[3]

-

Specialty Polymers : It serves as an intermediate in the production of ion exchange resins for water treatment and photoresist polymers used in semiconductor manufacturing.[11]

-

Conductive Polymers : TBSC is also a component in the synthesis of some conductive polymers, which are used in flexible electronics and sensors.[11]

References

- 1. Page loading... [guidechem.com]

- 2. This compound High-Purity Monomer for Research [benchchem.com]

- 3. This compound | 1746-23-2 [chemicalbook.com]

- 4. US3932549A - Process for preparing tert-butylstyrene - Google Patents [patents.google.com]

- 5. polymersource.ca [polymersource.ca]

- 6. polymersource.ca [polymersource.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. experts.umn.edu [experts.umn.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Why 4-Tert-Butoxystyrene is Gaining Popularity in Chemical Synthesis [univook.com]

Commercial Availability and Applications of 4-tert-butylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylstyrene (TBS) is a versatile aromatic monomer that serves as a crucial building block in the synthesis of specialized polymers. Its bulky tert-butyl group imparts unique properties to the resulting polymers, including altered solubility, thermal stability, and hydrophobicity, making them suitable for a range of applications from microelectronics to potential biomaterials. This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, and typical product specifications. Furthermore, it details essential experimental protocols for monomer purification, polymerization, and quality control, and explores the applications of poly(this compound) in various research and development fields.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and industrial scales. The purity of the commercially available monomer typically ranges from 90% to over 99%, and it is commonly supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage and transport.

Major Suppliers and Product Specifications

The following table summarizes prominent suppliers of this compound and their typical product offerings. It is important to note that specifications and availability are subject to change, and it is recommended to consult the suppliers directly for the most current information.

| Supplier | CAS Number | Purity | Stabilizer | Available Quantities |

| Sigma-Aldrich (Merck) | 1746-23-2 | ≥93% | ≤100 ppm 4-tert-butylcatechol | 5g, 25g, 100g, 250mL |

| Thermo Scientific (Alfa Aesar) | 1746-23-2 | 94% | ~50 ppm 4-tert-butylcatechol | 100mL, 500mL |

| TCI America | 1746-23-2 | >90.0% (GC) | Stabilized with TBC | 25mL, 500mL |

| Santa Cruz Biotechnology | 1746-23-2 | 94% | 50ppm 4-tert-butylcatechol | Contact for availability |

| BLD Pharmatech | 1746-23-2 | ≥95% | Stabilized | 25g, 100g, 500g |

| ChemScene | 1746-23-2 | 90% | Stabilized with TBC | 1g, 5g, 10g |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for handling, storage, and experimental design.

| Property | Value |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.26 g/mol |

| Appearance | Colorless liquid |

| Density | 0.875 g/mL at 25 °C[1] |

| Boiling Point | 91-92 °C at 9 mmHg[1] |

| Refractive Index | n20/D 1.526[1] |

| Flash Point | 81 °C |

| Solubility | Insoluble in water; soluble in methanol, THF, toluene, and CHCl₃.[2] |

| Storage Temperature | 2-8°C, often recommended to be stored under an inert atmosphere.[1] |

Experimental Protocols

Monomer Purification: Removal of Inhibitor

For polymerization reactions, especially living polymerizations, it is crucial to remove the inhibitor. A common procedure involves washing the monomer with an aqueous base.

Methodology:

-

Place the this compound monomer in a separatory funnel.

-

Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Repeat the washing step with 10% NaOH solution two more times.

-

Wash the monomer with distilled water until the aqueous layer is neutral (test with pH paper).

-

Dry the inhibitor-free monomer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or calcium hydride (CaH₂).

-

Filter the monomer to remove the drying agent.

-

For highly sensitive polymerization techniques, the purified monomer can be further distilled under reduced pressure.[1][3]

Anionic Polymerization of this compound

Living anionic polymerization is a common method to synthesize poly(this compound) with a well-defined molecular weight and a narrow molecular weight distribution.[2]

Materials:

-

Purified this compound monomer

-

Anhydrous tetrahydrofuran (THF) as the solvent

-

sec-Butyllithium (sec-BuLi) as the initiator

-

Anhydrous methanol for termination

-

High-vacuum line and glassware (baked and flame-dried before use)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of anhydrous THF to a reaction flask equipped with a magnetic stir bar.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Inject the purified this compound monomer into the reaction flask.

-

Slowly add the calculated amount of sec-BuLi initiator to the stirred solution. The amount of initiator will determine the target molecular weight of the polymer.

-

The polymerization is typically very fast in THF at this temperature. Allow the reaction to proceed for a designated time (e.g., 1-2 hours) to ensure complete monomer conversion.

-

Terminate the polymerization by adding a small amount of anhydrous methanol. The characteristic color of the living anions should disappear.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[2][4]

Quality Control: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of the this compound monomer and to detect any impurities.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[5]

-

Detector: Flame Ionization Detector (FID).[5]

-

Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm.[5]

-

Carrier Gas: Helium at a constant flow of 2.1 mL/min.[5]

-

Inlet Temperature: 270 °C with a split ratio of 100:1.[5]

-

Injection Volume: 0.5 µL.[5]

-

Oven Temperature Program: Hold at 60 °C for 10 minutes, then ramp at 5 °C/min to 150 °C and hold for 10 minutes.[5]

-

Detector Temperature: 300 °C.[5]

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

-

Inject the sample into the GC.

-

Analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak corresponding to this compound.[6]

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 7.36 (s, 4H, aromatic), 6.71 (dd, J = 17.6, 10.9 Hz, 1H, vinyl), 5.72 (d, J = 17.6 Hz, 1H, vinyl), 5.20 (d, J = 10.9 Hz, 1H, vinyl), 1.33 (s, 9H, tert-butyl).[2]

-

¹³C NMR (101 MHz, CDCl₃): δ 151.0, 136.7, 135.0, 126.1, 125.6, 113.2, 34.7, 31.4.[2]

Applications in Research and Development

The unique properties of poly(this compound) (PTBS) make it a material of interest in several advanced applications.

Microelectronics and Lithography

PTBS and its block copolymers are being investigated for applications in microelectronics, particularly in directed self-assembly (DSA) for next-generation lithography. The presence of the tert-butyl group influences the Flory-Huggins interaction parameter (χ) in block copolymers, which is a critical factor for achieving smaller feature sizes in nanopatterning.[7]

Drug Delivery

While less common than other polymers, styrenic block copolymers have been explored for biomaterial and drug delivery applications.[6] The hydrophobic nature of PTBS could be utilized in the formation of amphiphilic block copolymers that self-assemble into micelles or nanoparticles for the encapsulation of hydrophobic drugs. Further research is needed to fully explore the potential of PTBS-based systems in this area.

Visualizations

Logical Workflow for Monomer Handling and Polymerization

Caption: A logical workflow for the procurement, purification, quality control, and polymerization of this compound.

Anionic Polymerization Pathway

References

Methodological & Application

Controlled Radical Polymerization of 4-tert-Butylstyrene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled radical polymerization of 4-tert-butylstyrene (tBS) using Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP). These techniques offer precise control over polymer molecular weight and distribution, enabling the synthesis of well-defined polymers for various applications, including drug delivery systems, advanced materials, and nanotechnology.

Introduction

This compound is a vinyl aromatic monomer that, when polymerized, yields poly(this compound), a polymer with a high glass transition temperature and excellent thermal stability. Controlled radical polymerization (CRP) methods, such as NMP and ATRP, are particularly advantageous for synthesizing polymers from this monomer as they allow for the creation of well-defined homopolymers and block copolymers with predictable molecular weights and narrow polydispersity indices (Đ).[1]

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain.[2] This reversible termination process maintains a low concentration of active radicals, thereby minimizing irreversible termination reactions and allowing for controlled chain growth.[2] NMP is a thermally initiated process and does not require a metal catalyst, making it a simple and robust method.[3]

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains through a halogen atom transfer process.[4][5] ATRP is known for its versatility with a wide range of monomers and its ability to produce polymers with very low polydispersity.[4][6]

Data Presentation

The following tables summarize typical quantitative data obtained from the controlled radical polymerization of this compound using NMP and ATRP.

Table 1: Atom Transfer Radical Polymerization (ATRP) of this compound [7]

| Entry | Initiator | Ligand | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol , SEC) | Đ (Mw/Mn) |

| 1 | 1-PEBr | dNbpy | CuBr | 110 | 4.5 | 68 | 7,100 | 1.15 |

1-PEBr: 1-phenylethyl bromide; dNbpy: 4,4′-di(5-nonyl)-2,2′-bipyridine.

Experimental Protocols

Materials

-

This compound (tBS): Inhibitor should be removed prior to use by passing through a column of basic alumina.

-

Initiators:

-

NMP: Benzoyl peroxide (BPO) or alkoxyamine initiators like N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyl-2-methylprop-1-yl) hydroxylamine (BlocBuilder).

-

ATRP: 1-Phenylethyl bromide (1-PEBr) or ethyl α-bromoisobutyrate (EBiB).

-

-

Catalyst/Ligand (for ATRP): Copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy).

-

Nitroxide (for NMP): 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide (SG1).

-

Solvents: Anisole, toluene, or bulk polymerization.

-

Other Reagents: Basic alumina, methanol, tetrahydrofuran (THF).

Protocol 1: Nitroxide-Mediated Polymerization (NMP) of this compound (General Procedure)

This protocol is a general guideline adapted from the NMP of styrene and can be optimized for this compound.

-

Monomer Preparation: Pass this compound through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, initiator (e.g., BPO), and nitroxide (e.g., TEMPO). The typical molar ratio of initiator to nitroxide is around 1:1.3.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 120-135°C for styrenic monomers).

-